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molecular formula C7H8N2O3 B8742412 2-(2-oxopyrimidin-1-yl)propanoic acid CAS No. 953720-72-4

2-(2-oxopyrimidin-1-yl)propanoic acid

Cat. No. B8742412
M. Wt: 168.15 g/mol
InChI Key: OVEGTCZEHPXBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653260B2

Procedure details

To 2-hydroxypyrimidine hydrochloride (1.27 g, 9.54 mmol) was added 5 N sodium hydroxide solution (5.7 mL) followed by (2S)-2-bromopropanoic acid (0.95 mL, 11 mmol). The reaction mixture was heated at 80° C. for 4 h. After cooled down to ambient temperature, it was neutralized with 2N hydrochloric acid (4.8 mL) and then directly purified by reverse phase HPLC (TMC Pro-Pac C18; 0-50% 0.1% trifluoroacetic acid in acetonitrile/0.1% trifluoroacetic acid in water gradient). Removal of the volatiles in vacuo afforded the title compound as a white solid. LC/MS 169.1 (M+1).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Quantity
4.8 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[OH:2][C:3]1[N:8]=[CH:7][CH:6]=[CH:5][N:4]=1.[OH-].[Na+].Br[C@@H:12]([CH3:16])[C:13]([OH:15])=[O:14].Cl>>[O:2]=[C:3]1[N:8]=[CH:7][CH:6]=[CH:5][N:4]1[CH:12]([CH3:16])[C:13]([OH:15])=[O:14] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1.27 g
Type
reactant
Smiles
Cl.OC1=NC=CC=N1
Name
Quantity
5.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0.95 mL
Type
reactant
Smiles
Br[C@H](C(=O)O)C
Step Three
Name
Quantity
4.8 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled down to ambient temperature
CUSTOM
Type
CUSTOM
Details
directly purified by reverse phase HPLC (TMC Pro-Pac C18; 0-50% 0.1% trifluoroacetic acid in acetonitrile/0.1% trifluoroacetic acid in water gradient)
CUSTOM
Type
CUSTOM
Details
Removal of the volatiles in vacuo

Outcomes

Product
Name
Type
product
Smiles
O=C1N(C=CC=N1)C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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